molecular formula C16H14BrN3S2 B2631420 5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole CAS No. 896058-65-4

5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole

Cat. No.: B2631420
CAS No.: 896058-65-4
M. Wt: 392.33
InChI Key: CPYRKOQOCSQLGI-UHFFFAOYSA-N
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Description

5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The pyridazine ring is then introduced through a series of nucleophilic substitution reactions, where the bromobenzyl group is attached to the pyridazine ring via a thiol linkage .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and automated systems for the subsequent nucleophilic substitution reactions .

Chemical Reactions Analysis

Types of Reactions

5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

5-[6-[(4-bromophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3S2/c1-10-16(22-11(2)18-10)14-7-8-15(20-19-14)21-9-12-3-5-13(17)6-4-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYRKOQOCSQLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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